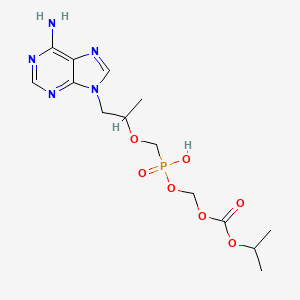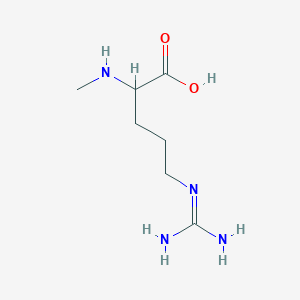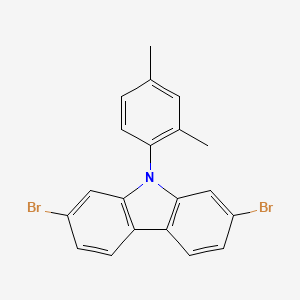
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms and a dimethylphenyl group in this compound enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole typically involves the bromination of 9-(2,4-dimethylphenyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds (e.g., Grignard reagents) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form dihydrocarbazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Palladium catalysts, organometallic reagents, and bases like potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Major Products Formed
Substitution: Various substituted carbazole derivatives.
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Dihydrocarbazole derivatives.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential precursor for the synthesis of biologically active carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Employed in the development of advanced materials such as conductive polymers and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole depends on its application. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes through the device. In pharmaceuticals, its biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another brominated compound used in organic electronics and materials science.
2,7-Dibromofluorene: Known for its applications in the synthesis of organic semiconductors.
9,9-Dioctyl-2,7-dibromofluorene: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Uniqueness
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is unique due to the presence of the dimethylphenyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where tailored electronic characteristics are required.
Propiedades
Fórmula molecular |
C20H15Br2N |
|---|---|
Peso molecular |
429.1 g/mol |
Nombre IUPAC |
2,7-dibromo-9-(2,4-dimethylphenyl)carbazole |
InChI |
InChI=1S/C20H15Br2N/c1-12-3-8-18(13(2)9-12)23-19-10-14(21)4-6-16(19)17-7-5-15(22)11-20(17)23/h3-11H,1-2H3 |
Clave InChI |
CIHPERYAAWIRID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron](/img/structure/B13400633.png)
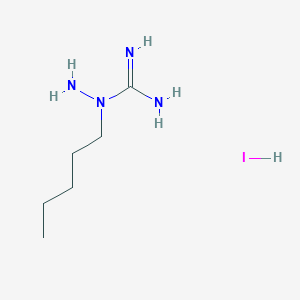
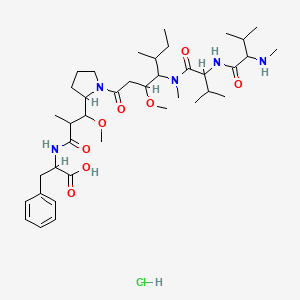
![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)

![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)
![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)

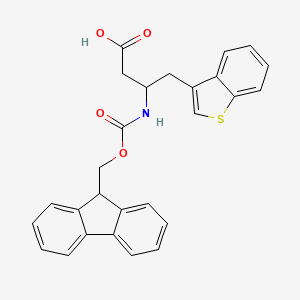
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13400690.png)
![N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine](/img/structure/B13400699.png)
![(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride](/img/structure/B13400706.png)
